![molecular formula C10H19BO2 B1428572 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane CAS No. 1350713-20-0](/img/structure/B1428572.png)
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
概要
説明
Compounds like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” belong to a class of chemicals known as boronic esters. These are organic compounds containing a boron atom bonded to an oxygen atom and two carbon atoms .
Synthesis Analysis
Boronic esters are typically synthesized from the reaction of boronic acids with alcohols . The exact synthesis process for “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of a boronic ester like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” would consist of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific boronic ester would depend on its exact molecular structure. Some general properties of boronic esters include a relatively low boiling point and a high refractive index .科学的研究の応用
Synthesis of Novel Copolymers
This compound is utilized in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units, which are significant in the development of new materials with potential applications in electronics and photonics .
Borylation Reactions
It serves as a reagent for borylation at the benzylic C-H bond of alkylbenzenes using a palladium catalyst to form pinacol benzyl boronate. This reaction is crucial for creating compounds with boronate functionalities, which are valuable intermediates in organic synthesis .
Hydroboration of Alkynes and Alkenes
The compound is also employed in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. This application is important for introducing boron into molecules, which can then be further transformed into various functional groups .
Preparation of Organic Intermediates
It acts as an intermediate with borate and sulfonamide groups that can be synthesized through nucleophilic and amidation reactions. These intermediates are essential for constructing complex molecules in pharmaceuticals and agrochemicals .
Crystal Structure Analysis
The compound has been used in the synthesis of molecules whose crystal structures have been studied by X-ray diffraction. This application is vital for understanding the molecular geometry and conformational properties of new chemical entities .
Palladium-Catalyzed Cross-Coupling Reactions
It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are cornerstone methods for forming carbon-carbon bonds in organic chemistry .
Borylation of Arenes
This compound is used to borylate arenes, which is a significant reaction for introducing boron-containing groups into aromatic compounds. These groups can then participate in various cross-coupling reactions to create diverse organic molecules .
Synthesis of Vinylboronic Acid Esters
Lastly, it is involved in the synthesis of vinylboronic acid esters, which are useful reagents in organic synthesis for creating carbon-boron bonds that can be further transformed into carbon-carbon bonds .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCUWZCFQDMLZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane | |
CAS RN |
1350713-20-0 | |
| Record name | rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



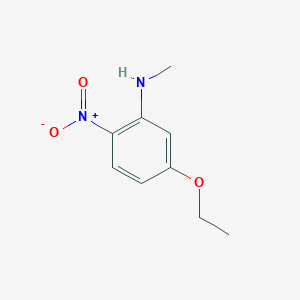
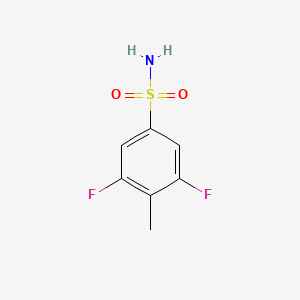


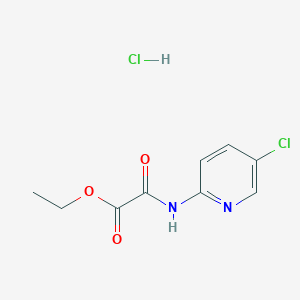
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)
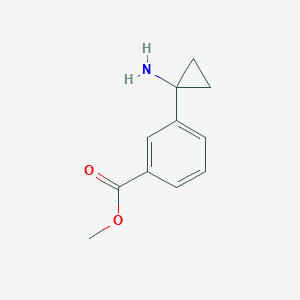


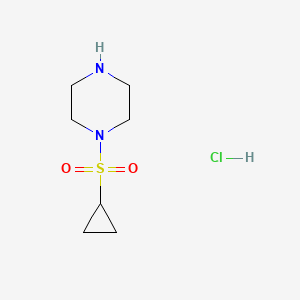
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)

![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)